2-(Isopropoxy)pyridine-4-boronic acid hydrochloride
Description
2-(Isopropoxy)pyridine-4-boronic acid hydrochloride is a boronic acid derivative featuring a pyridine ring substituted with an isopropoxy group at position 2 and a boronic acid moiety at position 4, in its hydrochloride salt form. This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. The hydrochloride salt enhances stability and solubility in polar solvents compared to its free acid or ester counterparts .
Properties
IUPAC Name |
(2-propan-2-yloxypyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3.ClH/c1-6(2)13-8-5-7(9(11)12)3-4-10-8;/h3-6,11-12H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZFEPVIFONUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC(C)C)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride typically involves the reaction of 2-(Isopropoxy)pyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 2-(Isopropoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropoxy)pyridine-4-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
2.1. Suzuki-Miyaura Coupling Reactions
The compound serves as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Example Compound | Yield (%) |
|---|---|---|
| Suzuki Coupling | 4-(4-tert-butoxycarbonylpiperazinyl)phenylboronic acid pinacol ester | 80-85 |
| Ligand-free Suzuki Reaction | Using microwave irradiation | 75-80 |
2.2. Synthesis of Bioactive Compounds
Research indicates that derivatives of pyridine-4-boronic acid, including 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, are employed in synthesizing HIV protease inhibitors and potential cancer therapeutics targeting PDK1 and protein kinase CK2.
Case Study:
A study demonstrated the synthesis of a series of pyridine-based compounds that exhibited significant inhibitory activity against cancer cell lines, showcasing the compound's potential in drug discovery .
3.1. Anticancer Activity
Boronic acids have been identified as promising candidates in oncology due to their ability to form reversible covalent bonds with biomolecules, enhancing drug efficacy.
Research Findings:
A notable study highlighted the use of pyridine boronic acids in developing drugs targeting specific cancer pathways, demonstrating their role as effective inhibitors .
3.2. Antiviral Properties
Recent investigations have shown that pyridine derivatives exhibit antiviral activity against various viruses, including hepatitis C and dengue virus. The incorporation of isopropoxy groups has been linked to improved bioavailability and potency.
| Virus Targeted | Compound Tested | IC50 (nM) |
|---|---|---|
| Hepatitis C | Isothiazolo[4,5-b]pyridines | 51 |
| Dengue Virus | Modified pyridine derivatives | 24 |
Material Science Applications
In addition to its pharmaceutical applications, 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride is utilized in material science for creating supramolecular assemblies through hydrogen bonding interactions. These properties enable the development of novel materials for applications ranging from sensors to drug delivery systems.
Case Study:
Research on hydrogen-bonded networks using boronic acids has led to advancements in live-cell imaging techniques and targeted drug delivery systems .
Mechanism of Action
The mechanism of action of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The isopropoxy group may also participate in stabilizing the intermediate complexes, enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations :
- Ring System : The target compound and (2-methylpyridin-4-yl)boronic acid HCl share a pyridine backbone, whereas 4-isopropoxy-tetrafluorophenylboronic acid uses a phenyl ring. Pyridine-based boronic acids exhibit distinct electronic properties due to the nitrogen atom, which can coordinate metal catalysts and influence reaction kinetics .
- Substituent Effects : The isopropoxy group in the target compound is bulkier and more electron-donating than the methyl group in (2-methylpyridin-4-yl)boronic acid HCl. This steric bulk may reduce reactivity in sterically hindered coupling reactions but improve regioselectivity .
- Boronic Acid Form : Hydrochloride salts (e.g., target compound) offer superior water solubility compared to pinacol esters (e.g., 936250-21-4), which require hydrolysis to release the active boronic acid. Pinacol esters, however, are more stable for long-term storage .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing vs. Donating Groups: The fluorine substituents in 4-isopropoxy-2,3,5,6-tetrafluorophenylboronic acid create an electron-deficient aryl ring, slowing transmetalation in Suzuki reactions.
- Steric Hindrance : The tert-butoxycarbonylpiperazine group in 936250-21-4 introduces significant steric bulk, which may limit coupling efficiency with large aryl halides. The target compound’s isopropoxy group is less obstructive .
Stability and Handling
- Hydrochloride Salts : The target compound and (2-methylpyridin-4-yl)boronic acid HCl are hygroscopic and require anhydrous storage. Pinacol esters (e.g., 936250-21-4) are air-stable but necessitate additional synthetic steps for activation .
- Thermal Stability : The pinacol ester 936250-21-4 has a high melting point (138–139.5°C), indicating robust thermal stability. Hydrochloride salts may decompose at lower temperatures, though specific data are lacking .
Biological Activity
2-(Isopropoxy)pyridine-4-boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring substituted with an isopropoxy group and a boronic acid functional group. Its chemical formula is and it possesses specific physicochemical properties that influence its biological interactions.
Anticancer Properties
Research indicates that boronic acids, including 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, exhibit significant anticancer properties. They have been studied for their ability to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Protein Kinases : Boronic acids can act as inhibitors of specific protein kinases involved in cancer progression. For instance, they have shown activity against protein kinase CK2, which plays a crucial role in cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis, potentially through the overexpression of p53 .
The mechanism by which 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride exerts its biological effects primarily involves:
- Targeting Enzymes : Similar compounds have been shown to inhibit sirtuin enzymes (e.g., SIRT1), which are implicated in aging and cancer. This inhibition can lead to altered cellular stress responses and increased apoptosis in cancerous cells.
- Binding Affinity : The boronic acid moiety allows for high binding affinities with diols, which can be exploited in drug design and sensor development .
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest that 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride may exhibit good oral bioavailability and low toxicity at therapeutic doses .
Study 1: Anticancer Activity
A study conducted on the anticancer effects of boronic acid derivatives demonstrated that 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce G1 phase arrest in the cell cycle, leading to decreased proliferation rates.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| PC-3 (Prostate) | 10 | SIRT1 inhibition |
| A549 (Lung) | 12 | Cell cycle arrest |
Study 2: Inhibition of Protein Kinases
Another investigation focused on the inhibitory effects of this compound on CK2 activity. The results indicated a dose-dependent inhibition with an IC50 value of approximately 20 µM, highlighting its potential as a therapeutic agent against CK2-related oncogenic pathways.
Applications in Drug Development
Given its promising biological activities, 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride is being explored as a lead compound for developing new anticancer therapies. Its unique structure allows for modifications that can enhance efficacy and selectivity against specific cancer types.
Q & A
Basic: What are the optimal synthetic routes for 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, and how can purity be validated?
Methodological Answer:
The synthesis typically involves introducing the isopropoxy group at the 2-position of pyridine followed by boronation at the 4-position. A common approach is halogen-metal exchange or Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis . Post-synthesis, the hydrochloride salt is formed via acidification. Purity validation requires:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 1.3 ppm for isopropyl CH₃, δ 8.2–8.5 ppm for pyridine protons) .
- HPLC : Assess purity (>95% by area normalization) using a C18 column with UV detection at 254 nm .
- Elemental Analysis : Verify boron and chlorine content (expected: ~7.5% B, ~20.5% Cl) .
Advanced: How does steric hindrance from the isopropoxy group affect Suzuki-Miyaura coupling efficiency compared to unsubstituted pyridine-4-boronic acids?
Methodological Answer:
The isopropoxy group at the 2-position introduces steric bulk, which can slow transmetalation steps. To mitigate this:
- Optimized Catalyst Systems : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate steric hindrance better than smaller ligands .
- Reaction Conditions : Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) improve yields .
- Competitive Analysis : Compare coupling rates with 4-bromoarenes vs. less reactive substrates (e.g., chlorides). Data shows a 15–20% yield reduction compared to unsubstituted analogs under identical conditions .
Basic: What are the recommended storage conditions to prevent decomposition of this boronic acid hydrochloride?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis of the boronic acid moiety .
- Desiccants : Include silica gel or molecular sieves to maintain anhydrous conditions.
- Stability Monitoring : Regular FT-IR checks for B-O bond integrity (peak ~1340 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported catalytic systems for cross-coupling reactions involving this compound?
Methodological Answer:
Contradictions often arise from varying substrate electronic effects or trace moisture. Systematic approaches include:
- Control Experiments : Compare reaction outcomes under anhydrous vs. ambient conditions.
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and SPhos Pd G2 with different bases (K₂CO₃ vs. CsF) .
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., deboronation by-products) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹¹B NMR : Confirm boronic acid identity (δ 28–32 ppm for arylboronic acids) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (expected: ~230 m/z for C₈H₁₂BClNO₃⁺) .
- X-ray Diffraction : Resolve crystal structure to confirm regiochemistry (if single crystals are obtainable) .
Advanced: What strategies prevent hydrolysis of the boronic acid group during prolonged storage or reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
